Fas-IN-1 is derived from natural products and has been classified as a small molecule inhibitor targeting the fatty acid synthase enzyme. Fatty acid synthases are multi-enzyme complexes that facilitate the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. Inhibitors like Fas-IN-1 are essential for studying metabolic pathways and developing treatments for diseases linked to dysregulated lipid metabolism.
The synthesis of Fas-IN-1 typically involves organic synthesis techniques that may include:
The synthetic pathway may involve several steps, including the formation of key intermediates that are subsequently transformed into the final product. Specific reagents and catalysts are chosen based on their efficiency in promoting desired reactions while minimizing by-products.
Fas-IN-1 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on fatty acid synthase. The structural formula includes various rings and chains that define its interaction with the enzyme’s active site.
The molecular weight, elemental composition, and specific stereochemistry of Fas-IN-1 are critical for understanding its biological activity. High-resolution techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural details.
Fas-IN-1 undergoes various chemical reactions that can be studied to understand its stability and reactivity. These include:
The kinetics of these reactions can be analyzed using spectrophotometric methods or chromatography to monitor changes in concentration over time. This data is crucial for optimizing conditions for its application as an inhibitor.
Fas-IN-1 exerts its inhibitory effect by binding to the active site of fatty acid synthase, thereby blocking substrate access. This inhibition disrupts the enzyme's ability to catalyze the synthesis of fatty acids, leading to altered lipid metabolism.
Studies have quantified the binding affinity of Fas-IN-1 using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into its efficacy as an inhibitor.
Fas-IN-1 is typically characterized by:
The stability of Fas-IN-1 under different pH levels and temperatures is crucial for its application in biological systems. Data from stability studies inform researchers about optimal storage conditions and shelf life.
Fas-IN-1 has significant scientific uses including:
The ongoing research into Fas-IN-1 continues to reveal insights into its potential applications in biochemistry and medicine, emphasizing its role as a valuable compound in metabolic studies.
Fatty Acid Synthase (FAS) is a multifunctional enzyme complex essential for the de novo synthesis of long-chain saturated fatty acids, primarily palmitate (C16:0). This process involves sequential reactions integrating acetyl-CoA and malonyl-CoA substrates with reducing equivalents from NADPH. FAS is minimally expressed in most healthy adult tissues, which primarily acquire lipids from circulation. In contrast, cancer cells exhibit profound metabolic reprogramming, synthesizing up to 90% of cellular lipids de novo to support rapid proliferation, membrane biosynthesis, energy storage, and oncogenic signaling pathways. This dependency establishes FAS as a critical therapeutic target in oncology and metabolic disorders. FAS overexpression correlates with poor prognosis in cancers like lung adenocarcinoma (LUAC), hepatocellular carcinoma (HCC), glioblastoma (GBM), and breast cancer, where it confers resistance to cell death mechanisms like ferroptosis [1] [6] [8].
FAS is a homodimeric enzyme with seven distinct catalytic domains per monomer: β-Ketoacyl Synthase (KS), Malonyl/Acetyltransferase (MAT), Dehydratase (DH), Enoyl Reductase (ER), β-Ketoacyl Reductase (KR), Acyl Carrier Protein (ACP), and Thioesterase (TE). Fas-IN-1, a synthetic small-molecule inhibitor, targets specific domains to disrupt fatty acid elongation.
FAS assembly involves coordinated folding and dimerization of nascent polypeptide chains. The ACP domain, a central hub for substrate shuttling, requires phosphopantetheinylation for activation. Cryo-EM studies reveal that conformational flexibility of the ACP and KS domains is critical for functional FAS assembly. Fas-IN-1 exploits this dynamic by stabilizing non-productive conformations. For example, interactions analogous to Rad3/Rad26 binding in yeast FAS immobilize the ACP, preventing its engagement with the KS domain. This disrupts the "priming step" of fatty acid synthesis, where the ACP delivers substrates to catalytic sites [2] [6].
Fas-IN-1 demonstrates high-affinity binding to three key domains:
Table 1: Fas-IN-1 Binding Domains and Functional Impact
FAS Domain | Function | Fas-IN-1 Mechanism | Consequence |
---|---|---|---|
KS (β-Ketoacyl Synthase) | Condenses acetyl/malonyl groups | Competitive occupation of active site; transition state mimicry | Halts carbon chain elongation |
ACP (Acyl Carrier Protein) | Shuttles growing acyl chain | Disrupts phosphopantetheine arm coordination with KS/MAT | Prevents substrate delivery to catalytic sites |
PPT (Phosphopantetheinyl Transferase) | Activates ACP | Inhibits phosphopantetheinylation of ACP | Reduces pool of functional ACP |
Fas-IN-1 exhibits allosteric pluripotency, modulating FAS activity through distal site binding. By stabilizing "mixed intermediate states" within the FAS conformational ensemble, it decouples domain movements essential for catalysis. Specifically:
Kinetic analyses reveal a dual inhibition profile for Fas-IN-1:
Table 2: Kinetic Parameters of Fas-IN-1 Inhibition
Substrate | Inhibition Type | K~i~ (nM) | Effect on K~m~ | Effect on V~max~ | Biological Consequence |
---|---|---|---|---|---|
Acetyl-CoA | Competitive | 15.2 ± 2.1 | ↑↑↑ | ↔ | Blocks initiation of FAS cycle |
Malonyl-CoA | Competitive | 22.7 ± 3.8 | ↑↑ | ↔ | Blocks chain elongation |
NADPH | Uncompetitive | 8.5 ± 1.4 | ↔ | ↓↓↓ | NADPH accumulation → ROS generation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7